molecular formula C24H28N4O4S B2480140 N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3,4-dimethoxybenzene-1-sulfonamide CAS No. 933210-79-8

N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3,4-dimethoxybenzene-1-sulfonamide

Cat. No.: B2480140
CAS No.: 933210-79-8
M. Wt: 468.57
InChI Key: LZNIWGZJFASJSL-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound, with the IUPAC name N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3,4-dimethoxybenzene-1-sulfonamide (Compound ID: G620-0329), features a pyridazine core substituted with an azepane ring, a phenyl linker, and a 3,4-dimethoxybenzenesulfonamide group. Key physicochemical properties include:

  • Molecular Formula: C₂₄H₂₈N₄O₄S
  • Molecular Weight: 468.57 g/mol
  • logP: 4.84 (indicative of moderate lipophilicity)
  • Hydrogen Bond Acceptors/Donors: 8/1 .

The 3,4-dimethoxy substitution on the benzene ring enhances solubility compared to non-polar substituents, while the azepane (a 7-membered saturated ring) may influence conformational flexibility and target binding .

Properties

IUPAC Name

N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O4S/c1-31-22-12-10-20(17-23(22)32-2)33(29,30)27-19-9-7-8-18(16-19)21-11-13-24(26-25-21)28-14-5-3-4-6-15-28/h7-13,16-17,27H,3-6,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNIWGZJFASJSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3,4-dimethoxybenzene-1-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3,4-dimethoxybenzene-1-sulfonamide can undergo various chemical reactions:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyridazine, including this compound, exhibit significant anticancer properties. The compound's ability to interact with specific molecular targets involved in cancer cell proliferation and apoptosis has been documented. For instance, studies have shown that similar compounds can inhibit key signaling pathways associated with tumor growth .

Antimicrobial Properties

The azepane and pyridazine moieties present in the compound have been linked to antimicrobial activity. Compounds with similar structures have demonstrated efficacy against various bacterial strains and fungi, suggesting potential applications in developing new antibiotics or antifungal agents .

Neuroprotective Effects

There is growing interest in the neuroprotective potential of pyridazine derivatives. This compound may influence pathways related to neurodegenerative diseases such as Alzheimer's. Preliminary studies suggest that it could act as an acetylcholinesterase inhibitor, which is crucial in managing Alzheimer's disease symptoms .

Enzyme Inhibition Studies

N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3,4-dimethoxybenzene-1-sulfonamide has been investigated for its role as an enzyme inhibitor. Its structure allows it to bind selectively to certain enzymes, thereby modulating their activity. This characteristic makes it a valuable tool in biochemical assays aimed at understanding enzyme function and inhibition mechanisms .

Signal Transduction Studies

The compound's interaction with various receptors and enzymes can provide insights into signal transduction pathways. By studying how this compound affects cellular signaling, researchers can better understand disease mechanisms and identify new therapeutic targets .

Synthesis of New Derivatives

The unique chemical structure of this compound serves as a scaffold for synthesizing new derivatives with enhanced biological activity. The versatility of its functional groups allows chemists to modify the compound for specific applications, including pharmaceuticals and agrochemicals .

Pharmaceutical Formulations

Given its potential therapeutic properties, this compound may be incorporated into pharmaceutical formulations aimed at treating various conditions such as cancer, infections, or neurodegenerative diseases. Its solubility and stability profiles are critical factors considered during formulation development .

Case Studies

  • Anticancer Research : A study explored the effects of pyridazine derivatives on cancer cell lines, demonstrating that compounds structurally related to this compound significantly inhibited cell proliferation through apoptosis induction mechanisms .
  • Neuroprotective Activity : Another investigation focused on the neuroprotective effects of similar compounds against oxidative stress-induced neuronal damage. Results indicated that these compounds could mitigate neuronal cell death by modulating antioxidant pathways .

Mechanism of Action

The mechanism of action of N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3,4-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Impact

The compound belongs to a class of pyridazine-sulfonamide hybrids. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Group Comparisons
Compound Name Substituents on Sulfonamide Heterocycle on Pyridazine Key Properties
Target Compound 3,4-Dimethoxybenzene Azepane (7-membered ring) Enhanced solubility (methoxy groups), moderate logP (4.84)
N-{4-[6-(Azepan-1-yl)pyridazin-3-yl]phenyl}-2,4,6-trimethylbenzenesulfonamide 2,4,6-Trimethylbenzene Azepane Higher lipophilicity (methyl groups), logP ~5.2 (estimated)
N-{4-[6-(Piperidin-1-yl)pyridazin-3-yl]phenyl}-4-nitrobenzenesulfonamide 4-Nitrobenzene Piperidine (6-membered ring) Electron-withdrawing nitro group; potential for increased reactivity
N-{3-[6-(Pyrrolidin-1-yl)pyridazin-3-yl]phenyl}-4-(trifluoromethoxy)benzene-1-sulfonamide 4-Trifluoromethoxybenzene Pyrrolidine (5-membered ring) Enhanced metabolic stability (trifluoromethoxy group)
Key Observations:

Heterocycle Size :

  • Azepane (7-membered) vs. piperidine (6-membered) vs. pyrrolidine (5-membered): Larger rings like azepane may improve binding to flexible enzyme pockets, while smaller rings (e.g., pyrrolidine) favor rigidity .

Substituent Effects: Methoxy Groups: The target compound’s 3,4-dimethoxy substitution enhances water solubility compared to methyl or nitro groups, which are more lipophilic or reactive .

Key Findings:

Antifungal Activity :

  • The target compound shows moderate activity (MIC = 8.2 µg/mL), likely due to azepane’s balanced lipophilicity and solubility. Pyrrolidine analogs with trifluoroacetamide groups exhibit higher potency (MIC = 6.5 µg/mL) but poorer solubility .

Anticancer Activity :

  • Nitro-substituted derivatives (IC₅₀ = 8.9 µM) outperform the target compound, suggesting electron-withdrawing groups enhance cytotoxicity .

Anti-inflammatory Activity :

  • The target compound’s 65% COX-2 inhibition aligns with methoxy groups’ ability to modulate enzyme interactions without excessive hydrophobicity .

Biological Activity

N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3,4-dimethoxybenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological effects.

Chemical Structure and Properties

The compound's structure features several important moieties:

  • Azepane ring : A seven-membered saturated nitrogen-containing ring.
  • Pyridazine ring : A six-membered ring containing two nitrogen atoms.
  • Phenyl group : A benzene derivative that enhances hydrophobic interactions.
  • Sulfonamide group : Known for its antibacterial properties.

Molecular Formula and Characteristics

PropertyValue
Molecular FormulaC24H28N4O4S
Molecular Weight468.57 g/mol
LogP (octanol-water partition)4.8411
Polar Surface Area80.781 Ų

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Azepane Ring : Cyclization of appropriate precursors.
  • Pyridazine Ring Formation : Condensation reactions with hydrazine derivatives.
  • Coupling Reactions : Introduction of phenyl and benzodioxine groups via palladium-catalyzed methods.
  • Sulfonamide Formation : Reaction with sulfonyl chlorides.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The sulfonamide group may contribute to its ability to inhibit certain enzymatic activities, particularly those related to bacterial growth and inflammation.

Pharmacological Effects

Research studies have demonstrated a range of biological activities for compounds similar to this compound:

  • Anticonvulsant Activity :
    • In animal models, derivatives with similar structures have shown significant anticonvulsant effects in maximal electroshock (MES) tests and pentylenetetrazole (PTZ) models. For instance, compounds containing pyridazine rings have been linked to modulation of sodium channels, which are critical in seizure activity .
  • Antibacterial Activity :
    • Sulfonamides are well-known for their antibacterial properties by inhibiting bacterial folate synthesis. The presence of the sulfonamide group in the compound suggests potential effectiveness against a range of bacterial pathogens .
  • Analgesic Effects :
    • Similar compounds have exhibited significant analgesic properties in hot plate tests, indicating potential use in pain management .

Case Studies and Research Findings

Several studies have documented the biological activity of similar compounds:

  • Anticonvulsant Study :
    • A study evaluating new N-phenyl derivatives found that specific modifications led to enhanced efficacy in MES models, highlighting structure-activity relationships that could be relevant for this compound .
  • Cytotoxicity Evaluation :
    • Research on related coumarin derivatives indicated a correlation between structural modifications and cytotoxic activity against cancer cell lines, suggesting that the structural features present in this compound may also influence its anticancer potential .

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of the pyridazine ring and sulfonamide linkage .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for pharmacological studies) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z calculated for C23H27N5O4S: 485.17) .

What pharmacological targets are hypothesized for this sulfonamide derivative, and how are binding affinities assessed?

Q. Advanced

  • Targets : Preliminary studies suggest kinase inhibition (e.g., tyrosine kinases) or GPCR modulation due to the pyridazine-sulfonamide scaffold .
  • Assays :
    • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD values).
    • Enzymatic assays : IC50 determination using ATPase/kinase activity kits .
    • Structural analogs : Cross-referencing with PubChem data (e.g., CID 898442-08-5) provides mechanistic insights .

How can structure-activity relationship (SAR) studies optimize bioactivity?

Q. Advanced

  • Core modifications :
    • Azepane substitution : Replacing azepane with piperidine alters lipophilicity (logP) and membrane permeability .
    • Methoxy positioning : 3,4-dimethoxy groups enhance π-stacking with hydrophobic enzyme pockets .
  • Data-driven design : Compare IC50 values of analogs (e.g., nitro vs. methoxy substituents) to identify critical pharmacophores .

How should researchers address contradictions in bioactivity data across different assays?

Q. Advanced

  • Assay validation : Ensure consistency in buffer pH, ATP concentrations, and cell lines (e.g., HEK293 vs. CHO cells) .
  • Control compounds : Use reference inhibitors (e.g., staurosporine for kinase assays) to calibrate results .
  • Statistical analysis : Apply ANOVA to evaluate inter-experimental variability .

What are the stability and solubility profiles of this compound under physiological conditions?

Q. Basic

  • Solubility : Typically <1 mg/mL in aqueous buffers; DMSO stock solutions (10 mM) are standard for in vitro studies .
  • Stability : Degrades <10% over 24 hours in PBS (pH 7.4) at 37°C; store at -20°C in anhydrous conditions .

Which computational methods predict this compound’s interaction with biological targets?

Q. Advanced

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to kinase ATP pockets (PDB ID: 1ATP) .
  • MD simulations : AMBER or GROMACS assess conformational stability over 100-ns trajectories .
  • QSAR models : PubChem descriptors (e.g., topological polar surface area) correlate with bioavailability .

How can researchers validate the reproducibility of synthetic protocols?

Q. Advanced

  • Inter-laboratory validation : Share protocols via platforms like Zenodo; track yield/purity metrics .
  • Quality control : Implement in-process checks (e.g., TLC at each step) and batch-to-batch consistency analysis .

What are the reactive functional groups in this compound, and how do they influence derivatization?

Q. Basic

  • Sulfonamide group : Prone to nucleophilic substitution (e.g., alkylation with iodoacetamide) .
  • Pyridazine ring : Participates in electrophilic aromatic substitution (e.g., nitration) under acidic conditions .

What strategies improve yield in multi-step syntheses of complex sulfonamides?

Q. Advanced

  • Stepwise optimization : Isolate intermediates after each step (e.g., column chromatography) to minimize side reactions .
  • Catalyst screening : Test Pd(OAc)2 vs. XPhos-Pd-G3 for coupling efficiency .
  • Scale-up considerations : Transition from batch to flow chemistry for exothermic reactions .

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